molecular formula C19H9Cl2F3N2 B3038352 2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 860649-59-8

2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B3038352
CAS No.: 860649-59-8
M. Wt: 393.2 g/mol
InChI Key: QCGYOHCJCWHHFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving isocyanates .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available sources .

Scientific Research Applications

Antimicrobial Activity

2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile and its derivatives have been studied for their antimicrobial properties. For instance, various nicotinonitrile derivatives have been synthesized and assessed for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015; Zaiton, Assem, Arafa, Momen, & Said, 2018; Behalo et al., 2008).

Photophysical and Electrochemical Applications

Certain derivatives of this compound have been explored for their photophysical properties, potentially useful in developing light-emitting materials. Studies have detailed the synthesis, structural analysis, and photophysical behavior of these compounds, highlighting their potential in applications like dye-sensitized solar cells (Ahipa et al., 2014; Hemavathi et al., 2019).

Corrosion Inhibition

The derivatives of this compound have been investigated as corrosion inhibitors for metals. Studies have demonstrated their effectiveness in protecting metals like mild steel from corrosion in acidic environments. These findings suggest their potential application in industrial contexts to enhance the lifespan and integrity of metal structures (Fouda et al., 2020; Singh et al., 2016).

Crystal Structure and Molecular Docking

Several studies have focused on the crystal structure analysis and molecular docking of nicotinonitrile derivatives. These studies provide valuable insights into the molecular architecture and potential interaction mechanisms with biological targets, which can be crucial for developing new pharmaceuticals or materials (Wang et al., 2011; Parthasarathy et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions for the study or use of this compound are not specified in the available sources .

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2/c20-14-6-4-11(5-7-14)15-9-17(26-18(21)16(15)10-25)12-2-1-3-13(8-12)19(22,23)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGYOHCJCWHHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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